2,4,4-Trimethyl-N-(thiazol-5-ylmethyl)pentan-2-amine
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Overview
Description
2,4,4-Trimethyl-N-(thiazol-5-ylmethyl)pentan-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-N-(thiazol-5-ylmethyl)pentan-2-amine typically involves the reaction of thiazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques where the reactants are mixed in large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-N-(thiazol-5-ylmethyl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2,4,4-Trimethyl-N-(thiazol-5-ylmethyl)pentan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-N-(thiazol-5-ylmethyl)pentan-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2,4,4-Trimethyl-N-(thiazol-5-ylmethyl)pentan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N2S |
---|---|
Molecular Weight |
226.38 g/mol |
IUPAC Name |
2,4,4-trimethyl-N-(1,3-thiazol-5-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C12H22N2S/c1-11(2,3)8-12(4,5)14-7-10-6-13-9-15-10/h6,9,14H,7-8H2,1-5H3 |
InChI Key |
AZWBFSIYLUNDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CN=CS1 |
Origin of Product |
United States |
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